1,4,5-Trihydroxypentan-2-one

Descripción

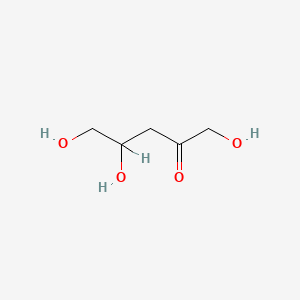

Structure

3D Structure

Propiedades

IUPAC Name |

1,4,5-trihydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h4,6-8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLZOXZZESQNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955061 | |

| Record name | 1,4,5-Trihydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3343-53-1 | |

| Record name | 3-Deoxypentosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3343-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 1,4,5-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003343531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,5-Trihydroxypentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Context

Isolation and Presence in Microbial Species (e.g., Streptomyces hygroscopicus)

1,4,5-Trihydroxypentan-2-one, also known by its synonym 3-Deoxypentulose, has been identified as a natural product originating from microbial sources. Specifically, its presence has been documented in the bacterium Streptomyces hygroscopicus. Research has led to the isolation of a deoxypentulose from the fermentation broths of a specific strain of this soil-dwelling microorganism, identified as Streptomyces hygroscopicus (UC-5601). nih.gov

The isolation of this metabolite from Streptomyces hygroscopicus highlights the diverse metabolic capabilities of this genus, which is renowned for its production of a wide array of secondary metabolites, including many clinically significant antibiotics. nih.gov The identification of a deoxypentulose, such as this compound, from this organism underscores its role in the biosynthesis of complex natural products. nih.govresearchgate.net While the initial discovery noted a weak and specific inhibitory activity against a strain of Mycobacterium avium, the primary scientific interest in this compound often lies in its function as a biosynthetic intermediate. nih.gov

Hypothesized Biosynthetic Pathways in Biological Systems

The precise biosynthetic pathway leading to this compound in biological systems has not been definitively elucidated. However, based on the well-established metabolic networks in microorganisms like Streptomyces, a strong hypothesis points to its origin from central carbohydrate metabolism, particularly the pentose (B10789219) phosphate (B84403) pathway (PPP).

The pentose phosphate pathway is a fundamental metabolic route that runs in parallel to glycolysis, generating essential precursors for nucleotide synthesis and providing reducing power in the form of NADPH for various anabolic processes. wikipedia.orglibretexts.org Key intermediates of the PPP and glycolysis, such as glyceraldehyde 3-phosphate, fructose (B13574) 6-phosphate, and erythrose 4-phosphate, serve as the foundational building blocks for a multitude of secondary metabolites. lecturio.com

It is hypothesized that this compound, as a deoxypentulose, is likely formed through an enzymatic reaction, such as an aldol (B89426) condensation, involving intermediates from these primary metabolic pathways. For instance, the related compound 1-deoxy-D-xylulose 5-phosphate, a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis, is synthesized from the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. pnas.org This reaction is catalyzed by a thiamin-dependent synthase. pnas.org Given that 1-deoxy-D-xylulose has also been isolated from Streptomyces hygroscopicus, it is plausible that a similar enzymatic mechanism utilizing precursors from glycolysis or the pentose phosphate pathway is responsible for the formation of this compound. researchgate.net

The general scheme would involve the enzymatic joining of a two-carbon unit (derived, for example, from pyruvate) and a three-carbon unit (like glyceraldehyde 3-phosphate), followed by subsequent enzymatic modifications (e.g., dephosphorylation) to yield the final this compound structure. This proposed origin firmly roots the biosynthesis of this specialized metabolite within the central metabolic framework of the producing organism.

Reaction Mechanisms and Intermediary Roles of Trihydroxypentanone Isomers

The Intermediary Reign of 4,5,5-Trihydroxypentan-2-one in Biomass Valorization

In the realm of sustainable chemistry, the conversion of biomass-derived compounds into high-value chemicals is a paramount objective. One such pivotal transformation is the acid-catalyzed conversion of furfuryl alcohol, a product of hemicellulose degradation, into levulinic acid, a versatile platform chemical. Central to this process is the formation of 4,5,5-Trihydroxypentan-2-one as a key, albeit transient, intermediate. rsc.orgresearchgate.net

Acid-Catalyzed Conversion of Furfuryl Alcohol to Levulinic Acid

The acid-catalyzed hydrolysis of furfuryl alcohol in an aqueous medium is a cornerstone of biorefinery operations. This reaction proceeds through a series of intricate steps, with 4,5,5-Trihydroxypentan-2-one emerging as a critical juncture in the reaction cascade. rsc.orgresearchgate.net The formation of this intermediate has been substantiated through a combination of experimental techniques, including liquid chromatography-mass spectrometry (LC-MS), isotopic labeling studies, and nuclear magnetic resonance (NMR) spectroscopy, alongside theoretical quantum chemical calculations. rsc.org

Hydrolysis and Hydrogen Shift Mechanisms: The Genesis of the Intermediate

The formation of 4,5,5-Trihydroxypentan-2-one from furfuryl alcohol is initiated by the protonation of the furan (B31954) ring's oxygen atom under acidic conditions. This is followed by the nucleophilic attack of water molecules, leading to the opening of the furan ring. One of the major proposed pathways involves the addition of two water molecules to the protonated furfuryl alcohol, resulting in the formation of the geminal diol species, 4,5,5-trihydroxypentan-2-one. rsc.org

Quantum chemical calculations have been instrumental in elucidating the energetics of these steps. For the analogous ethanolysis reaction, the apparent free energy barrier for the intramolecular hydrogen shift has been calculated to be 21.1 kcal/mol in ethanol, which is lower than the 26.6 kcal/mol required in water, suggesting a solvent-dependent kinetic landscape. nih.gov This hydrogen shift is a crucial rearrangement step that facilitates the transformation of the cyclic furanic structure into the linear keto-acid precursor.

Analogous Intermediate Formation in Solvolysis Reactions

The fundamental reaction mechanism observed in the aqueous conversion of furfuryl alcohol extends to other solvent systems, a process broadly termed solvolysis. A notable example is the ethanolysis of furfuryl alcohol to produce ethyl levulinate, a valuable biofuel additive. In this reaction, a structurally analogous intermediate, 4,5,5-Triethoxypentan-2-one, is formed. nih.gov

The identification of 4,5,5-Triethoxypentan-2-one as an intermediate in the ethanolysis pathway was achieved through LC-MS and NMR spectroscopy. nih.gov This finding underscores a unifying mechanistic principle: the acid-catalyzed ring-opening of furfuryl alcohol proceeds via the formation of a key pentan-2-one intermediate, with the specific nature of the substituents at the C4 and C5 positions being dictated by the solvent (hydroxyl groups in water and ethoxy groups in ethanol).

Computational studies have further illuminated the reaction pathways in ethanol. The formation of 4,5,5-Triethoxypentan-2-one is part of a complex network of reactions that also includes the formation of other intermediates like ethoxy-methyl-furan (EMF). However, it is the pathway involving the triethoxypentanone that is considered a major route to ethyl levulinate. nih.gov

Dehydration and Tautomerization: The Final Steps to Levulinic Acid

Once formed, the 4,5,5-Trihydroxypentan-2-one intermediate undergoes a series of transformations to yield the final product, levulinic acid. These final steps involve dehydration and tautomerization. The dehydration step involves the elimination of a water molecule from the trihydroxypentanone structure.

Below is an interactive data table summarizing the key intermediates and reaction parameters discussed in the context of furfuryl alcohol conversion.

| Intermediate | Parent Reaction | Solvent | Key Mechanistic Steps | Product | Reference |

| 4,5,5-Trihydroxypentan-2-one | Hydrolysis of Furfuryl Alcohol | Water | Hydrolysis, Hydrogen Shift, Dehydration, Tautomerization | Levulinic Acid | rsc.org |

| 4,5,5-Triethoxypentan-2-one | Ethanolysis of Furfuryl Alcohol | Ethanol | Ethanolysis, Hydrogen Shift, De-ethoxylation, Tautomerization | Ethyl Levulinate | nih.gov |

Derivatization and Structural Modification Research

Synthesis and Characterization of Functionalized 1,4,5-Trihydroxypentan-2-one Analogues

The synthesis of functionalized analogues of this compound, also known as 3-deoxypentulose, can be approached through several synthetic strategies common in carbohydrate and polyol chemistry. These methods often involve the protection of one or more hydroxyl groups to achieve regioselectivity, followed by the functionalization of the remaining free hydroxyls or the ketone group.

One common approach is the selective protection of the primary hydroxyl group at the C5 position, followed by modification of the secondary hydroxyl groups at C1 and C4. For instance, silylation using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) can selectively protect the less sterically hindered primary alcohol. Subsequent reactions, such as etherification or esterification, can then be performed on the secondary hydroxyls. The ketone functionality at C2 can be converted to a variety of other functional groups, such as an alcohol via reduction, or can be used as a handle for carbon-carbon bond formation through reactions like the Wittig or aldol (B89426) reactions.

Characterization of these newly synthesized analogues relies on a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure of the synthesized analogues. ¹H NMR provides information on the proton environment, including chemical shifts, coupling constants, and integration, which helps to determine the connectivity of atoms and the stereochemistry of the molecule. ¹³C NMR provides information on the carbon skeleton. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals and confirm the final structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For example, the appearance or disappearance of a strong absorption band around 1710 cm⁻¹ would indicate a reaction at the ketone group, while changes in the broad O-H stretching band around 3300 cm⁻¹ would signify modifications of the hydroxyl groups.

Chiroptical Methods: For chiral analogues, techniques such as circular dichroism (CD) and optical rotation measurements are essential to determine the stereochemistry and enantiomeric purity of the products.

| Analogue | Modification | Key Characterization Data |

| 5-O-benzyl-1,4-dihydroxypentan-2-one | Benzylation of the C5 hydroxyl group | ¹H NMR: signals for benzyl (B1604629) protons (δ ~7.3 ppm), disappearance of one primary alcohol proton. ¹³C NMR: signals for the benzyl group carbons. HRMS: molecular weight consistent with C₁₂H₁₆O₄. |

| 1,4,5-Triacetoxypentan-2-one | Acetylation of all three hydroxyl groups | ¹H NMR: appearance of three new methyl signals from the acetyl groups (δ ~2.0-2.2 ppm). IR: strong C=O stretching band from the ester groups (~1740 cm⁻¹). |

| 1,4,5-Trihydroxy-2-pentanol | Reduction of the ketone group | IR: disappearance of the ketone C=O stretching band (~1710 cm⁻¹) and appearance of a new O-H stretching band. ¹³C NMR: upfield shift of the C2 carbon signal. |

Integration into Complex Molecular Architectures and Hybrid Compounds (e.g., Indole (B1671886) and Pyrrole (B145914) Ring Conjugates)

The integration of this compound into more complex molecular architectures, such as conjugates with heterocyclic rings like indole and pyrrole, is an area of significant research interest. Such hybrid molecules can exhibit novel biological activities by combining the structural features of a polyol with the pharmacological properties of the heterocyclic moiety. The synthesis of these conjugates often involves the formation of a carbon-carbon or carbon-nitrogen bond between the pentanone scaffold and the heterocyclic ring.

Indole Conjugates:

The synthesis of C-glycosides of indole, where a sugar moiety is attached to the indole ring via a C-C bond, is a well-established field that provides a blueprint for the synthesis of indole-1,4,5-trihydroxypentan-2-one conjugates. researchgate.netrsc.orgnih.govresearchgate.net One common strategy is the Lewis acid-catalyzed reaction of an activated form of the pentanone (e.g., a glycosyl halide or trichloroacetimidate (B1259523) derivative) with an indole nucleophile. researchgate.netresearchgate.net The reaction typically occurs at the C3 position of the indole ring, which is the most nucleophilic site.

For example, a protected 1-bromo-1-deoxy-1,4,5-trihydroxypentan-2-one derivative could be reacted with indole in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to yield the corresponding C3-linked indole conjugate. Subsequent deprotection would afford the final hybrid molecule.

Pyrrole Conjugates:

The synthesis of pyrrole-polyol conjugates can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. uctm.edu In the context of this compound, this would require its conversion into a suitable 1,4-dicarbonyl precursor.

Alternatively, a more direct approach could involve the reaction of an amino-functionalized this compound analogue with a 1,4-dicarbonyl compound to form the pyrrole ring. Another strategy involves the synthesis of polyhydroxylated pyrrole derivatives from carbohydrate precursors, which can then be further modified. researchgate.net

Analytical Chemistry Advancements for Trihydroxypentanones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Intermediate Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules, including polyhydroxylated ketones like "1,4,5-Trihydroxypentan-2-one". Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon skeleton and the position of hydroxyl and carbonyl groups. wikipedia.orgunina.it

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" would exhibit characteristic signals for the protons on the five-carbon chain. The chemical shifts and coupling patterns of these protons are influenced by the adjacent functional groups. For instance, the protons on the carbon bearing a hydroxyl group (CH-OH) would appear in a specific region of the spectrum and show coupling to neighboring protons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are instrumental in establishing the connectivity between protons on adjacent carbons, thus confirming the sequence of the carbon chain. unimo.itresearchgate.net

While specific, publicly available experimental NMR data for "this compound" is limited, the expected chemical shifts can be predicted based on established values for similar structural motifs.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is illustrative and based on general principles of NMR spectroscopy. Actual chemical shifts and coupling constants can vary based on solvent and other experimental conditions.)

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.5 | s | - |

| H-3 | ~2.7 | m | - |

| H-4 | ~4.0 | m | - |

| H-5 | ~3.6 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is illustrative and based on general principles of NMR spectroscopy.)

| Position | Predicted Chemical Shift (ppm) |

| C-1 | ~65 |

| C-2 | ~210 |

| C-3 | ~45 |

| C-4 | ~70 |

| C-5 | ~63 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Pathway Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique ideal for identifying and quantifying intermediates in complex biological matrices, such as those in metabolic pathways. nih.govspringernature.comwaters.com "this compound," also known as 3-deoxypentulose, is an intermediate in carbohydrate metabolism, and its detection can provide insights into pathways like the pentose (B10789219) phosphate (B84403) pathway. nih.govcreative-proteomics.com

The analysis of polar, phosphorylated intermediates in glycolysis and the pentose phosphate pathway is challenging due to their interaction with metal surfaces in standard LC systems. waters.com The use of specialized columns, such as those with inert surface coatings, and optimized chromatographic conditions are necessary for the effective separation of these compounds. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is a common technique used for the separation of polar metabolites. nih.gov

Coupling liquid chromatography with tandem mass spectrometry (MS/MS) allows for the selective detection of target analytes. researchgate.netspringernature.com Multiple Reaction Monitoring (MRM) is a highly specific MS/MS technique used for the quantification of known compounds by monitoring specific precursor-to-product ion transitions. nih.gov

Table 3: Illustrative LC-MS/MS Parameters for the Analysis of Pathway Intermediates (Note: This table provides a hypothetical example of parameters that could be used for the analysis of "this compound" and related compounds.)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 135.06 [M+H]⁺ | 73.03 | 15 |

| Ribose-5-phosphate (B1218738) | 229.02 [M-H]⁻ | 96.96 | 20 |

| Fructose-1,6-bisphosphate | 339.01 [M-H]⁻ | 96.96 | 25 |

Stereochemical Analysis and Determination of Enantiomeric Excesses

"this compound" contains a chiral center at the C-4 position, meaning it can exist as two enantiomers (R and S forms). The stereochemistry of such molecules is critical as different enantiomers can have distinct biological activities.

The separation and quantification of enantiomers are typically achieved using chiral chromatography. nih.govwikipedia.orgnih.govyoutube.com Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Polysaccharide-based CSPs are commonly used for the separation of carbohydrates and their derivatives. nih.gov

Once separated, the enantiomers can be detected and quantified, allowing for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. nih.govbohrium.comresearchgate.netrsc.org This is particularly important in the context of asymmetric synthesis or biocatalysis, where the goal is to produce a single, desired enantiomer. mdpi.comnih.gov

In addition to chromatography, NMR spectroscopy can also be used for stereochemical assignment, often after derivatization with a chiral agent. acs.orgresearchgate.netresearchgate.net The resulting diastereomers will have distinct NMR spectra, allowing for their differentiation and quantification.

Table 4: Example of Chiral HPLC Method for Enantiomeric Separation (Note: This table presents a hypothetical set of conditions for the chiral separation of "this compound" enantiomers.)

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane/Ethanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

Theoretical and Computational Investigations of 1,4,5 Trihydroxypentan 2 One

Computational chemistry provides powerful tools for understanding the intrinsic properties and potential behavior of molecules like 1,4,5-trihydroxypentan-2-one at an atomic level. Through theoretical calculations and simulations, researchers can predict reaction outcomes, explore conformational landscapes, and gain insights into a compound's reactivity without the need for extensive laboratory experiments. These methods are crucial for building a fundamental understanding of molecular structure and function.

Broader Biochemical and Metabolic Significance Excluding Clinical Aspects

Role as Building Blocks in the Biosynthesis of Carbohydrates and Natural Products

Pentose (B10789219) phosphates, including isomers of phosphorylated 1,4,5-Trihydroxypentan-2-one like ribose-5-phosphate (B1218738) and xylulose-5-phosphate, are fundamental precursors in the anabolic processes of the cell. nih.govmicrobenotes.com They are primarily generated through the pentose phosphate (B84403) pathway (PPP), a crucial metabolic route that runs parallel to glycolysis. wikipedia.org

The most prominent role of these pentose sugars is in the synthesis of nucleotides, the building blocks of the nucleic acids DNA and RNA. khanacademy.org The five-carbon sugar ribose-5-phosphate is the direct precursor for the ribose moiety in ribonucleotides (ATP, GTP, etc.) and, after conversion to deoxyribose, for the deoxyribonucleotides in DNA. microbenotes.com This places pentose metabolism at the core of genetic information storage and expression.

Beyond nucleic acids, pentose phosphates serve as precursors for the biosynthesis of other vital molecules:

Amino Acids: The intermediate erythrose-4-phosphate, derived from the interconversion of pentose phosphates, is a key precursor in the synthesis of the aromatic amino acids tryptophan, tyrosine, and phenylalanine.

Histidine: Ribose-5-phosphate is a direct precursor in the biosynthetic pathway of the amino acid histidine.

Natural Products: The diverse structures of natural products often incorporate components derived from primary metabolism. Pentose sugars can be integrated into the structures of complex natural products, such as antibiotics and other secondary metabolites, through various enzymatic modifications. rsc.orgnih.gov Pentacyclic triterpenoids, for example, are derived from the isoprenoid biosynthesis pathway, which can indirectly connect to pentose metabolism for its supply of precursors. rsc.org

The flexibility of the non-oxidative branch of the pentose phosphate pathway allows for the interconversion of various sugar phosphates, ensuring a balanced supply of these essential building blocks according to the cell's anabolic demands. microbenotes.com

| Pentose Phosphate Precursor | Biosynthetic Product | Significance |

|---|---|---|

| Ribose-5-phosphate | Nucleotides (ATP, GTP, etc.) | Building blocks of RNA, DNA, and energy carriers. khanacademy.org |

| Ribose-5-phosphate | Histidine | Essential amino acid. |

| Erythrose-4-phosphate | Aromatic Amino Acids (Trp, Tyr, Phe) | Essential amino acids and precursors for various secondary metabolites. |

| Xylulose-5-phosphate | Glycolytic Intermediates | Links pentose metabolism back to central energy metabolism. nih.gov |

Involvement in Microbial Metabolism (e.g., Related Isomers in Escherichia coli)

In microbial systems, particularly in well-studied organisms like Escherichia coli, pentose metabolism is a critical component of metabolic flexibility, allowing for the utilization of various carbon sources. E. coli can metabolize several pentose sugars, including D-xylose and D-arabinose, which are common components of plant lignocellulose. nih.govasm.org

The metabolism of D-xylose in E. coli typically proceeds via the isomerase pathway. wikipedia.org

Transport: D-xylose is transported into the cell.

Isomerization: The enzyme xylose isomerase converts D-xylose into its ketose isomer, D-xylulose. researchgate.net

Phosphorylation: D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate.

Entry into PPP: D-xylulose-5-phosphate is a central intermediate of the pentose phosphate pathway and is further metabolized through this route. researchgate.net

Similarly, E. coli can metabolize D-ribose. It possesses transport systems for D-ribose uptake and a ribokinase that phosphorylates it to ribose-5-phosphate, which then enters the non-oxidative branch of the PPP. nih.govnih.gov The metabolism of other pentoses, such as D-ribulose, has also been studied, where it can be phosphorylated to D-ribulose-1-phosphate by an enzyme that also acts on L-fuculose. asm.org

This metabolic capability is highly regulated. For instance, in the presence of glucose, the metabolism of pentoses like xylose and arabinose is repressed through a mechanism known as carbon catabolite repression. asm.org E. coli exhibits a hierarchical preference for sugars, typically consuming glucose first, followed by arabinose, and then xylose. asm.org This regulation ensures that the bacterium utilizes the most energy-efficient carbon source available. The metabolic engineering of these pathways in E. coli is an active area of research for the biotechnological production of valuable compounds from renewable lignocellulosic biomass. nih.govtandfonline.com

| Pentose Sugar | Key Isomer in Metabolism | Metabolic Pathway in E. coli | Entry Point to Central Metabolism |

|---|---|---|---|

| D-Xylose | D-Xylulose | Isomerase Pathway. wikipedia.org | D-Xylulose-5-phosphate (PPP). researchgate.net |

| D-Ribose | D-Ribose-5-phosphate | Direct Phosphorylation. nih.gov | D-Ribose-5-phosphate (PPP). microbenotes.com |

| D-Arabinose | D-Ribulose | Isomerase and Kinase reactions. | D-Ribulose-5-phosphate (PPP). |

Interconnections with Primary Metabolic Pathways (General Metabolic Frameworks)

Pentose metabolism, primarily through the pentose phosphate pathway, is intricately interconnected with the central metabolic pathways of glycolysis and gluconeogenesis. nih.gov This connection is not a simple linear relationship but a dynamic and reversible network that allows the cell to adapt to varying metabolic demands for energy (ATP), reducing power (NADPH), and biosynthetic precursors. nih.govaklectures.com

The key link between the PPP and glycolysis occurs in the non-oxidative branch of the PPP. microbenotes.com The enzymes transketolase and transaldolase catalyze a series of reversible reactions that interconvert three-, four-, five-, six-, and seven-carbon sugar phosphates. nih.gov Specifically, they can convert two pentose phosphates (xylulose-5-phosphate and ribose-5-phosphate) into two key glycolytic intermediates: fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.gov

This interconnection allows for several metabolic scenarios:

Need for NADPH exceeds need for Ribose-5-phosphate: When cells require large amounts of NADPH for reductive biosynthesis (e.g., fatty acid synthesis) or to combat oxidative stress, glucose-6-phosphate is fully oxidized. The resulting ribose-5-phosphate is then converted via the non-oxidative PPP and gluconeogenesis back into glucose-6-phosphate, which can re-enter the oxidative PPP to produce more NADPH. aklectures.com

Need for Ribose-5-phosphate exceeds need for NADPH: If the cell requires nucleotides for DNA replication and transcription, the non-oxidative PPP can run in reverse. Glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate) can be converted into ribose-5-phosphate without producing NADPH through the oxidative branch. aklectures.com

Balanced need for NADPH and ATP: The oxidative PPP produces NADPH and ribose-5-phosphate. The excess ribose-5-phosphate is converted to fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then proceed through glycolysis to generate ATP and pyruvate (B1213749). aklectures.com

The regulation of this metabolic junction is critical. The activity of the first enzyme in the oxidative PPP, glucose-6-phosphate dehydrogenase, is a key control point. It is allosterically stimulated by its substrate NADP+ and strongly inhibited by its product, NADPH. wikipedia.org This ensures that the rate of the oxidative PPP is tightly coupled to the cellular demand for NADPH. youtube.com

Future Research Directions

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of polyhydroxylated compounds such as 1,4,5-Trihydroxypentan-2-one is a cornerstone of carbohydrate chemistry, with aldol-type reactions being a primary method for forming the necessary carbon-carbon bonds. wikipedia.org Future research will likely focus on refining these methods for enhanced efficiency, stereoselectivity, and sustainability.

A significant area for exploration is the development of novel organocatalysts . While cinchona alkaloids have demonstrated potential in catalyzing aldol (B89426) reactions for related structures, there is a need to design and screen new generations of small organic molecules that can provide higher yields and more precise control over the stereochemistry of this compound. peerj.comscienceopen.comscienceopen.com The goal is to create catalysts that are not only highly selective but also robust, recyclable, and environmentally benign.

Biocatalysis presents another frontier. The use of enzymes, particularly aldolases, offers the advantage of high stereoselectivity under mild reaction conditions. nih.gov Future work should involve the discovery of novel aldolases from natural sources or the engineering of existing enzymes to have tailored specificity for the synthesis of 3-Deoxypentulose. nih.gov The development of chemoenzymatic strategies, which combine the strengths of traditional organic synthesis with the selectivity of biocatalysts, could provide versatile and efficient routes to this and other deoxysugars. researchgate.net

Furthermore, the application of metal-based catalytic systems warrants investigation. Gold-catalyzed reactions, for example, have shown promise in the synthesis of other polyhydroxylated ketones and could be adapted for this specific compound. organic-chemistry.orgescholarship.orgscispace.comethz.ch Research into novel gold complexes or other transition metal catalysts could lead to new synthetic pathways with unique reactivity and selectivity.

| Synthetic Approach | Potential Catalysts/Systems | Key Research Objective |

| Organocatalysis | Next-generation cinchona alkaloids, novel chiral amines/phosphines | Enhanced stereocontrol, improved yields, catalyst recyclability |

| Biocatalysis | Engineered aldolases, transaminases | High enantiopurity, mild reaction conditions, green synthesis |

| Metal Catalysis | Gold(I) complexes, other transition metals | Novel reaction pathways, high efficiency, atom economy |

Detailed Elucidation of Specific Biochemical Functions and Enzyme Interactions

While this compound has been identified in microorganisms like Streptomyces hygroscopicus and as a product of the Maillard reaction, its specific biochemical roles remain largely uncharacterized. researchgate.net A critical direction for future research is to move beyond mere identification and delve into the functional aspects of this molecule within biological systems.

Investigating its role in the metabolism of Streptomyces is a key starting point. Streptomyces species are prolific producers of secondary metabolites, including many antibiotics. researchgate.netmdpi.com Understanding the metabolic pathways involving 3-Deoxypentulose could reveal its function as a precursor, signaling molecule, or intermediate in the biosynthesis of these important compounds. nih.govnih.gov This would involve metabolomic studies, genetic knockouts of relevant enzymes, and in vitro characterization of enzymatic pathways.

Clarifying its connection to central metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) , is also essential. The PPP is a fundamental process that generates pentoses for nucleotide synthesis and NADPH for reductive biosynthesis. wikipedia.orgmdpi.comnih.govcreative-proteomics.com Research is needed to determine if 3-Deoxypentulose is a standard intermediate, a shunt product, or a regulatory molecule within the PPP of certain organisms.

The development of specific enzyme assays is crucial for this line of inquiry. nih.govsigmaaldrich.comnih.govassaygenie.com Designing assays to detect the formation or consumption of this compound will enable the identification and characterization of enzymes that interact with it. This will allow for the determination of kinetic parameters and substrate specificity, providing a detailed picture of its enzymatic transformations. frontiersin.org

Development of Advanced In Situ Analytical Methods for Reaction Monitoring

To optimize synthetic routes and understand reaction kinetics, advanced analytical methods that allow for real-time, in situ monitoring are indispensable. While standard techniques are useful, future research should focus on developing and applying more sophisticated methods tailored to the synthesis of this compound.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for monitoring the progress of reactions without the need for sample extraction. magritek.comazom.comrsc.org Implementing flow NMR systems can provide continuous data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms. magritek.com This is particularly valuable for complex reactions like aldol additions where multiple stereoisomers may be formed. researchgate.net

The use of hyphenated analytical techniques is another promising area. dntb.gov.uathermofisher.com The coupling of separation methods like High-Performance Liquid Chromatography (HPLC) with spectroscopic detection methods such as Mass Spectrometry (MS) or NMR (LC-MS, LC-NMR) can provide comprehensive analysis of complex reaction mixtures. ijarnd.comasdlib.orgnih.gov This allows for the simultaneous separation, identification, and quantification of all components, which is critical for understanding reaction selectivity and identifying byproducts.

| Analytical Technique | Application in Reaction Monitoring | Potential Insights |

| Real-time NMR | Continuous monitoring of reactant and product concentrations in the reaction vessel. | Reaction kinetics, mechanism, identification of transient intermediates. |

| Flow NMR | On-line analysis of continuous flow synthesis processes. | High-throughput reaction optimization, real-time quality control. |

| LC-MS/MS | Separation and identification of products and byproducts from complex mixtures. | Stereoselectivity analysis, impurity profiling. |

| LC-NMR | Structural elucidation of separated components without isolation. | Unambiguous identification of isomers and unknown products. |

Advanced Theoretical Modeling for Predictive Chemistry and Reaction Design

Computational chemistry offers powerful tools to complement experimental work by providing predictive insights into reaction mechanisms and catalyst design. Future research should leverage advanced theoretical modeling to accelerate the development of synthetic methods and enzymes for this compound.

Density Functional Theory (DFT) calculations can be employed to investigate the transition states of potential synthetic reactions. diva-portal.orgnih.gov For instance, modeling the aldol reaction catalyzed by different organocatalysts can help elucidate the factors that control stereoselectivity. dntb.gov.ua This understanding can guide the rational design of more effective catalysts by predicting how modifications to the catalyst structure will impact the reaction outcome.

A particularly exciting avenue is the computational design of de novo enzymes . biorxiv.org By creating computational models of the transition state for a desired reaction, such as the formation of 3-Deoxypentulose, it is possible to design novel protein scaffolds that can stabilize this transition state and thus catalyze the reaction. semanticscholar.org This approach has the potential to generate highly efficient and specific biocatalysts from scratch, tailored for industrial-scale synthesis.

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for 1,4,5-trihydroxypentan-2-one in biomass conversion processes?

- Methodological Answer : The compound is primarily synthesized via acid-catalyzed hydrolysis of furfural (FAL) derivatives. For example, Amberlyst-15 in aqueous phases facilitates the hydrolysis of furfuryl alcohol (FA) to levulinic acid (LA), with this compound identified as a key intermediate . Biphasic systems (e.g., H₂O/tetrahydrofuran) using H-ZSM-5 catalysts achieve yields >70% by suppressing polymerization side reactions . Key steps include selective hydrogenation of FAL to FA followed by hydrolysis.

Q. How is this compound characterized and quantified in reaction mixtures?

- Methodological Answer : Analytical protocols involve nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural identification, coupled with high-performance liquid chromatography (HPLC) for purity assessment (≥90%). Thermogravimetric analysis (TGA) determines moisture content, with typical loss on drying (LOD) values ≥95% . Solubility in acetonitrile/water mixtures facilitates sample preparation for these analyses.

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : The compound is hygroscopic and requires long-term storage at -20°C in airtight containers. Shipping on blue ice ensures stability during transport. Handling in a dry, inert atmosphere minimizes decomposition .

Advanced Research Questions

Q. How do solvent systems influence the reaction pathways and barriers for this compound formation?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly impact reaction kinetics. For instance, ethanol reduces the apparent reaction barrier for intramolecular hydrogen shifts (21.1 kcal/mol vs. 26.6 kcal/mol in water) during FAL conversion to ethyl levulinate (EL). This is attributed to solvent-assisted proton transfer mechanisms . Computational studies (e.g., DFT) are recommended to model solvent effects on transition states.

Q. What computational methods are suitable for modeling the reaction mechanisms involving this compound?

- Methodological Answer : Density functional theory (DFT) simulations can elucidate pathways such as DEE formation, a secondary route observed during FAL conversion. Focus on optimizing geometries of intermediates and calculating activation energies for hydrogen shifts and hydrolysis steps . Solvent effects should be incorporated via implicit solvation models (e.g., COSMO).

Q. How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

- Methodological Answer : Discrepancies in catalytic performance (e.g., Amberlyst-15 vs. H-ZSM-5) may arise from differences in acid strength, pore structure, or solvent interactions. Systematic kinetic studies under controlled conditions (temperature, pressure, solvent ratios) are critical. Isotopic labeling (e.g., D₂O) can track hydrogen transfer pathways to validate mechanistic hypotheses .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to distinguish primary vs. secondary pathways for this compound formation?

- Methodological Answer : Use time-resolved sampling coupled with GC-MS or LC-MS to monitor intermediate concentrations. Quench experiments at varying reaction times can isolate intermediates like 4,5,5-trihydroxypentan-2-one. Compare yields in mono- vs. biphasic systems to assess polymerization suppression effects .

Q. What strategies mitigate polymerization side reactions during this compound synthesis?

- Methodological Answer : Biphasic solvent systems (e.g., alkylphenol/water or THF/water) reduce contact time between reactive intermediates, minimizing polymerization. Catalysts with controlled acidity (e.g., H-ZSM-5) further enhance selectivity by stabilizing intermediates via pore confinement .

Analytical Challenges

Q. How can researchers address discrepancies in purity assessments of this compound?

- Methodological Answer : Combine orthogonal techniques: HPLC for organic impurities, TGA for moisture, and NMR for structural integrity. Calibrate instruments with certified reference materials (CRMs) to ensure accuracy. For hygroscopic samples, use Karl Fischer titration for precise water content determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.